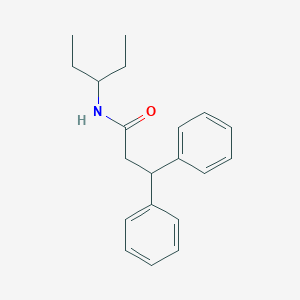
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized using different methods and has been shown to have unique biochemical and physiological effects on different organisms.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of different signaling pathways, including the growth hormone-releasing hormone (GHRH) pathway. 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to increase the expression of GHRH and its receptor, leading to the activation of the growth hormone (GH) axis. This, in turn, leads to increased growth and feed intake in animals.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to have unique biochemical and physiological effects on different organisms. In animals, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to increase the expression of GH and insulin-like growth factor 1 (IGF-1), leading to increased muscle growth and improved feed conversion efficiency. In fish and shrimp, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to improve the survival rate and growth by enhancing the immune system and reducing stress. In addition, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been studied for its potential anti-inflammatory, anti-tumor, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has several advantages for lab experiments, including its high purity, stability, and easy synthesis. However, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects on different organisms.
Orientations Futures
There are several future directions for the study of 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea, including the optimization of its synthesis method, the determination of its long-term effects on different organisms, and the exploration of its potential applications in medicine, such as the treatment of inflammatory diseases and cancer. In addition, further studies are needed to understand the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea and its potential interactions with other signaling pathways.
Méthodes De Synthèse
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of 3,5-dimethoxyaniline with 2-methoxybenzyl isothiocyanate, followed by reduction with sodium borohydride. Another method involves the reaction of 3,5-dimethoxyaniline with 2-methoxybenzyl chloride, followed by reaction with thiourea and sodium hydroxide. These methods have been optimized to yield high purity 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to enhance the growth and feed intake of animals, such as pigs and chickens. In aquaculture, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to improve the survival rate and growth of fish and shrimp. In medicine, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been studied for its potential anti-inflammatory, anti-tumor, and anti-oxidant properties.
Propriétés
Nom du produit |
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(3,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-8-13(9-15(10-14)21-2)19-17(23)18-11-12-6-4-5-7-16(12)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Clé InChI |
HRHZRWALXOLQGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)OC)OC |
SMILES canonique |
COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)

![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)



![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)